molecular formula C14H20BClO4 B12277701 2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12277701
M. Wt: 298.57 g/mol
InChI Key: BYEHUTVJADNJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with significant applications in various fields of chemistry. This compound is characterized by the presence of a boronate ester group, which makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-3,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The general reaction scheme is as follows:

2-chloro-3,4-dimethoxyphenylboronic acid+pinacolThis compound\text{2-chloro-3,4-dimethoxyphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} 2-chloro-3,4-dimethoxyphenylboronic acid+pinacol→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The chlorine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: 2-chloro-3,4-dimethoxyphenylboronic acid.

    Reduction: 2-chloro-3,4-dimethoxyphenylborane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronate ester and the formation of a palladium complex, which facilitates the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,4-dimethoxyphenylboronic acid
  • 2-Chloro-3,4-dimethoxybenzaldehyde
  • 2-Chloro-3,4-dimethoxybenzyl alcohol

Uniqueness

2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity as a boronate ester. It offers advantages in terms of ease of handling and versatility in various chemical reactions, making it a preferred choice for researchers and industrial chemists.

Properties

Molecular Formula

C14H20BClO4

Molecular Weight

298.57 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(17-5)12(18-6)11(9)16/h7-8H,1-6H3

InChI Key

BYEHUTVJADNJGT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.